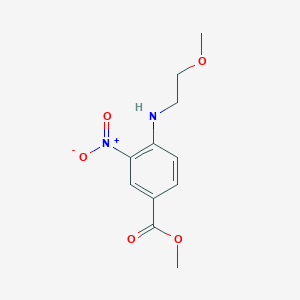

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester

Descripción general

Descripción

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester is an organic compound with a complex structure that includes a nitro group, an ester group, and an amino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester typically involves multiple steps One common method starts with the nitration of methyl benzoate to introduce the nitro group This is followed by the substitution of the nitro group with an amino group through a nucleophilic aromatic substitution reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Alkyl halides and strong bases are typically employed.

Major Products

Oxidation: Amino derivatives.

Reduction: Carboxylic acids.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Research has indicated that 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester exhibits various biological activities, making it a candidate for pharmaceutical development.

Potential Biological Applications:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, suggesting its potential use in developing new antibiotics.

- Anti-inflammatory Effects : Initial findings indicate that it may reduce inflammation in vitro, which could be beneficial for treating inflammatory diseases.

- Cancer Research : The compound has been investigated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation.

Case Studies

Several case studies have been documented to explore the efficacy and safety of this compound:

-

Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Pseudomonas aeruginosa 64 - Anti-inflammatory Research : In vitro assays using human cell lines showed that treatment with the compound reduced pro-inflammatory cytokine levels, indicating its potential role in managing inflammatory responses.

- Cancer Cell Line Study : A study involving breast cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis, suggesting a possible avenue for cancer therapy.

Mecanismo De Acción

The mechanism of action of 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Methoxy-ethylamino)-benzoic acid methyl ester: Lacks the nitro group.

3-Nitro-benzoic acid methyl ester: Lacks the amino and 2-methoxy-ethyl groups.

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid: Lacks the ester group.

Uniqueness

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester is unique due to the presence of both the nitro and amino groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.

Actividad Biológica

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester, also known as methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 270.25 g/mol

- CAS Number : 552-16-9

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have demonstrated that derivatives of nitrobenzoic acids can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. It exhibits activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds can provide alternative therapeutic options .

The biological activity of this compound appears to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for the survival and proliferation of cancer cells.

- Induction of Apoptosis : By promoting apoptotic pathways, it can effectively reduce tumor growth.

- Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage in cells .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various nitrobenzoic acid derivatives, including this compound. The findings indicated a dose-dependent inhibition of cell proliferation in prostate cancer cell lines, with IC50 values significantly lower than those observed for conventional chemotherapeutics like cisplatin .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .

Data Tables

Propiedades

IUPAC Name |

methyl 4-(2-methoxyethylamino)-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-17-6-5-12-9-4-3-8(11(14)18-2)7-10(9)13(15)16/h3-4,7,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJGNOVFPXLVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.